molecular formula C23H21ClN2O3 B12806079 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile CAS No. 61948-30-9

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile

Cat. No.: B12806079
CAS No.: 61948-30-9
M. Wt: 408.9 g/mol
InChI Key: ITXRCRICUMYWFC-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinonitrile core substituted with benzyloxy, dimethoxyphenyl, chloro, and dimethyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and dimethoxy groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield a benzaldehyde derivative, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and dimethoxyphenyl groups may play a role in binding to these targets, while the chloro and dimethyl groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and has similar reactivity.

    2-Chloro-5,6-dimethylnicotinonitrile: Contains the nicotinonitrile core with chloro and dimethyl substitutions.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-donating (benzyloxy, dimethoxy) and electron-withdrawing (chloro, nitrile) groups makes it a versatile compound for various chemical reactions and research applications.

Biological Activity

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is a complex organic compound that belongs to the class of pyridine derivatives. Its unique structure, characterized by multiple functional groups including a chloro group and methoxy substituents, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN2O3. The presence of a nitrile functional group and various aromatic substituents enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H21ClN2O3
Molecular Weight404.88 g/mol
IUPAC NameThis compound
CAS Number61948-30-9

Synthesis

The synthesis of this compound can be achieved through several multi-step organic reactions. A common method involves the Suzuki–Miyaura coupling reaction , which efficiently forms carbon-carbon bonds between aryl halides and boronic acids. This method is favored for constructing complex structures due to its versatility and high yield potential.

Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. The chlorinated structure may enhance its binding affinity and reactivity, leading to various biological effects.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The presence of methoxy groups may contribute to its anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
  • Enzyme Inhibition : Interaction studies have indicated potential inhibitory effects on certain enzymes involved in metabolic pathways.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 12 µM.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS) induced inflammation model in mice. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) upon administration of the compound, indicating its potential as an anti-inflammatory agent.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets. For instance:

  • Enzyme Binding : Studies have shown that the compound has a competitive inhibition mechanism against certain enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : The compound's potential as a ligand for specific receptors has been explored, suggesting implications for neurological disorders.

Properties

CAS No.

61948-30-9

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C23H21ClN2O3/c1-14-15(2)26-23(24)18(12-25)20(14)17-10-11-19(27-3)22(28-4)21(17)29-13-16-8-6-5-7-9-16/h5-11H,13H2,1-4H3

InChI Key

ITXRCRICUMYWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C#N)Cl)C

Origin of Product

United States

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